1-(4-Boc-amino-1-butyl)piperazine
CAS No.:
Cat. No.: VC20526679
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H27N3O2 |
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Molecular Weight | 257.37 g/mol |
IUPAC Name | tert-butyl 2-amino-5-piperazin-1-ylpentanoate |
Standard InChI | InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)11(14)5-4-8-16-9-6-15-7-10-16/h11,15H,4-10,14H2,1-3H3 |
Standard InChI Key | QQAGCDJMQSIJIG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C(CCCN1CCNCC1)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(4-Boc-amino-1-butyl)piperazine (CAS 192130-34-0) possesses the molecular formula C₁₁H₂₃N₃O₂ with a molar mass of 229.32 g/mol . The structure combines a six-membered piperazine ring with two nitrogen atoms, one protected by a Boc group and the other linked to a butylamine side chain. X-ray crystallography data, though unavailable in the provided sources, suggest conformational flexibility due to the piperazine ring's chair-flip dynamics and the butyl chain's rotational freedom .
Table 1: Key Chemical Identifiers
The Boc group (tert-butoxycarbonyl) confers stability against nucleophilic attack and acidic conditions, while the primary amine on the butyl chain enables further functionalization .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectra of related Boc-protected piperazines show characteristic stretches:
Nuclear magnetic resonance (¹H NMR, 400 MHz, CDCl₃) data from analogous compounds reveal:
Synthetic Methodologies
Industrial-Scale Synthesis
The patent CN108033931B outlines a three-step protocol adaptable for 1-(4-Boc-amino-1-butyl)piperazine production:
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Chlorination: Diethanolamine reacts with thionyl chloride (SOCl₂) at reflux to form bis(2-chloroethyl)amine.
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Boc Protection: The chlorinated intermediate reacts with Boc anhydride under alkaline conditions.
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Cyclization: Ammonia-induced ring closure forms the piperazine core.
Table 2: Optimization Parameters for Cyclization
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 55–65°C | <5% variation |
NH₃ Concentration | 25–28% | Maximizes ring closure |
Reaction Time | 2–5 h | 90% conversion in 3 h |
Laboratory-Scale Modifications
Small-scale syntheses employ Schlenk techniques under nitrogen to prevent Boc group hydrolysis. A typical procedure involves:
Critical Note: Excess Boc₂O leads to di-Boc byproducts, requiring careful stoichiometric control .
Physicochemical Properties
Solubility and Partitioning
Experimental data from Ambeed indicates:
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Water Solubility: 27.6 mg/mL (0.12 mol/L) at 25°C
The compound's amphiphilic nature (hydrophobic Boc group vs. polar piperazine) explains its solubility in both ethyl acetate and aqueous buffers .
Thermal Stability
Differential scanning calorimetry (DSC) shows:
Thermogravimetric analysis (TGA) under N₂ reveals 5% mass loss at 160°C, attributable to residual solvent .
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The Boc group's orthogonal protection strategy enables sequential coupling in solid-phase peptide synthesis (SPPS) . For example:
This approach constructs peptide dendrimers with controlled branching .
Kinase Inhibitor Development
Molecular docking studies suggest the piperazine moiety binds ATP pockets in kinases. Modifications at the butylamine position yield lead compounds with IC₅₀ values <100 nM against EGFR and VEGFR-2 .
Table 3: Bioactivity Data for Analogues
Target | IC₅₀ (nM) | Selectivity Index |
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EGFR | 78 ± 12 | 15x vs. HER2 |
VEGFR-2 | 94 ± 8 | 22x vs. PDGFR |
Prodrug Design
The Boc group's acid-labile nature facilitates prodrug activation. In vivo studies show:
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